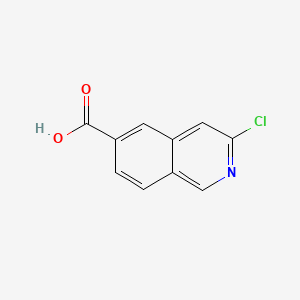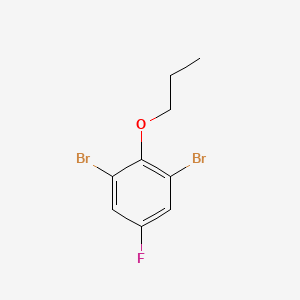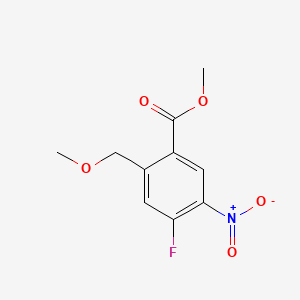
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 5-position and an N-Boc-aminomethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-aminomethyl-5-(trifluoromethyl)pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts for N-Boc deprotection in a continuous flow reactor has been explored, allowing for high throughput and efficient separation of products .
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Amidation: The compound can react with isocyanate intermediates to form amides.
Common Reagents and Conditions
Deprotection: Boc deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted pyridines or amides.
Aplicaciones Científicas De Investigación
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Boc-aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridine: Lacks the N-Boc-aminomethyl group, limiting its reactivity in certain synthetic applications.
Uniqueness
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the N-Boc-aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRLCPKYUNNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856624 |
Source


|
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216276-20-8 |
Source


|
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
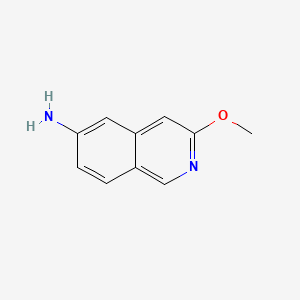
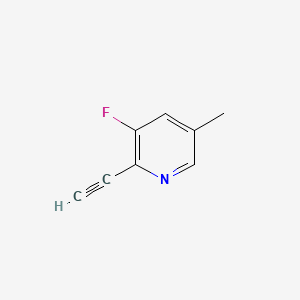
![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
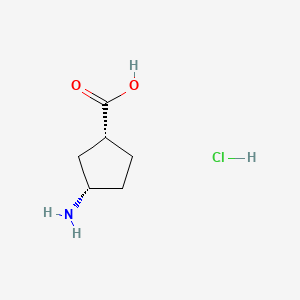
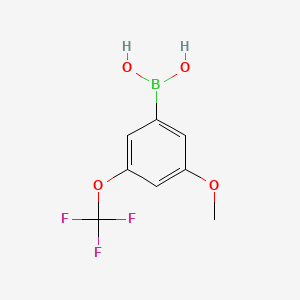
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
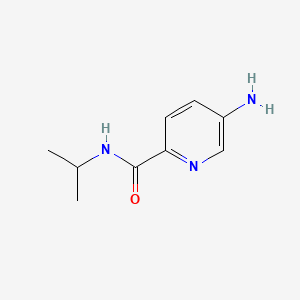
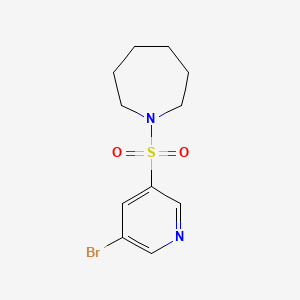
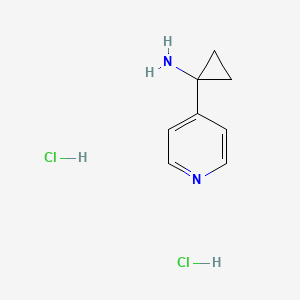
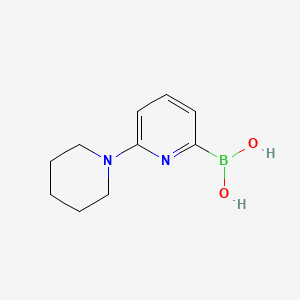
![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)
